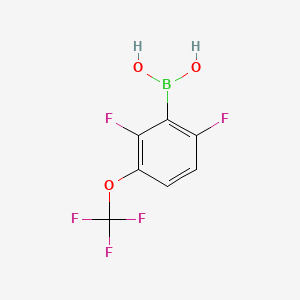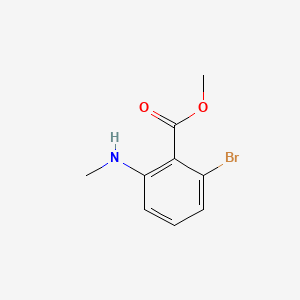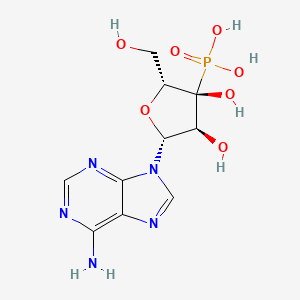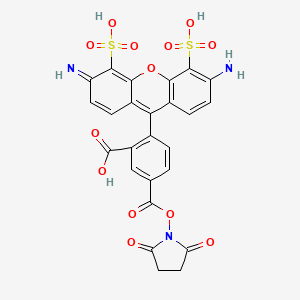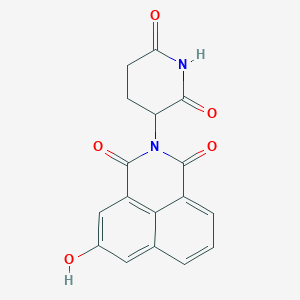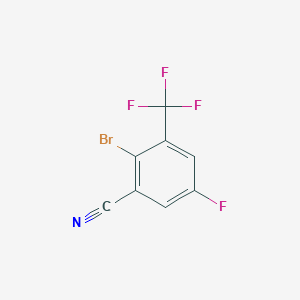
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound that features a bromine, fluorine, and trifluoromethyl group attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to yield 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Reduction: The nitrile group can be reduced to an amine under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include phenoxazines, carbazoles, or acridan, often under Buchwald-Hartwig amination conditions.
Reduction: Reagents such as diisobutylaluminium hydride (DIBAL-H) are used for the reduction of the nitrile group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Nucleophilic Aromatic Substitution: Produces substituted benzonitriles.
Reduction: Produces corresponding amines.
Oxidation: Produces carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with enzymes and receptors. The exact pathways depend on the specific application and the molecular environment.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Bromo-5-trifluoromethylbenzoic acid
- 3-Bromo-5-fluorobenzotrifluoride
Uniqueness
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles .
特性
IUPAC Name |
2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCGEVSTXQPKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
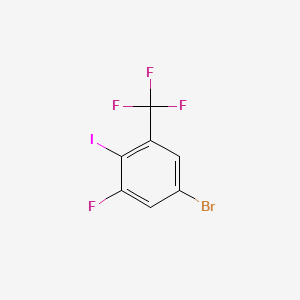
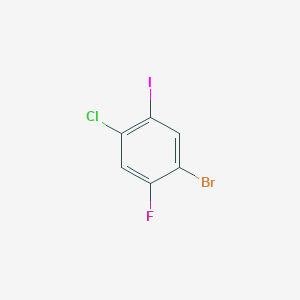
![7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B8175824.png)
![[2-Bromo-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8175828.png)
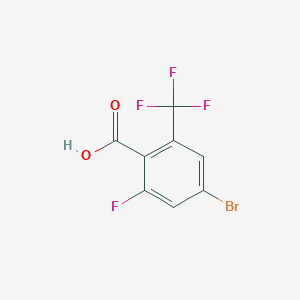
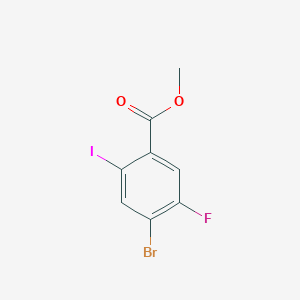
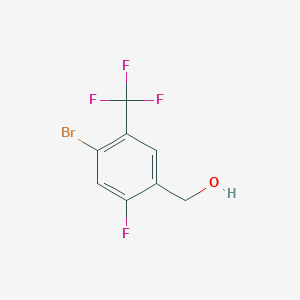
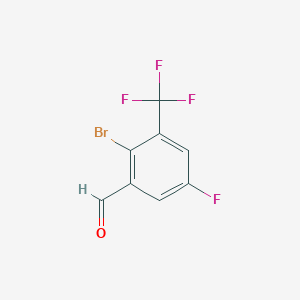
![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)
